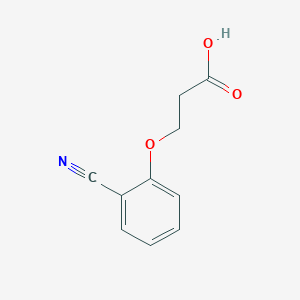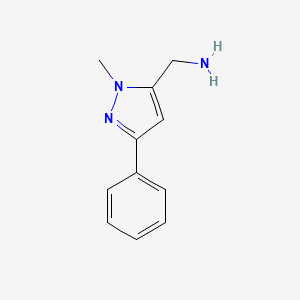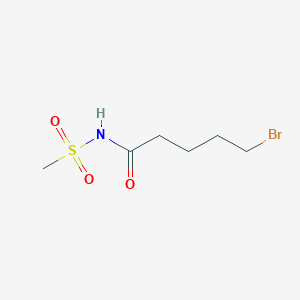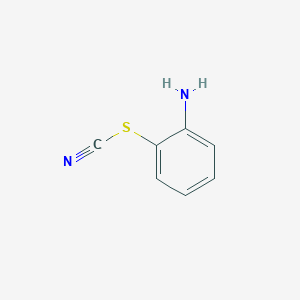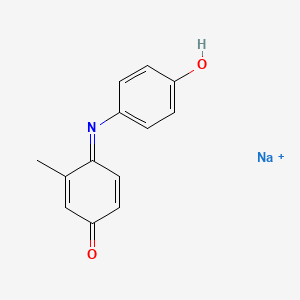
Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one
Descripción general
Descripción
Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one, also known as sodium ferulate, is a natural compound that has been widely studied for its potential therapeutic applications. It is a sodium salt of ferulic acid, which is found in various plant sources, including rice bran, wheat, and oats. Sodium ferulate has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one ferulate is not fully understood, but it is thought to involve multiple pathways. It has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. Sodium ferulate has also been shown to inhibit the activity of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can cause inflammation and pain. Additionally, it has been shown to inhibit the proliferation and migration of cancer cells, which can help prevent the spread of cancer.
Efectos Bioquímicos Y Fisiológicos
Sodium ferulate has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which can help protect against oxidative stress. Sodium ferulate has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which can help reduce inflammation and pain. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which can help prevent the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium ferulate has several advantages for lab experiments. It is relatively easy and cost-effective to synthesize, and it has been shown to possess multiple therapeutic properties. Additionally, it has low toxicity and is generally well-tolerated in animal and human studies. However, there are also some limitations to using Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one ferulate in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one ferulate. One potential area of focus is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to possess neuroprotective properties, which can help protect against neuronal damage and degeneration. Another potential area of focus is its use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. It has been shown to possess vasodilatory properties, which can help improve blood flow and reduce the risk of cardiovascular events. Additionally, further research is needed to fully understand the mechanism of action of Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one ferulate and its potential applications in various diseases.
Aplicaciones Científicas De Investigación
Sodium ferulate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess antioxidant properties, which can help protect against oxidative stress and prevent cellular damage. Sodium ferulate has also been shown to possess anti-inflammatory properties, which can help reduce inflammation and pain. Additionally, it has been shown to possess anticancer properties, which can help inhibit the growth and spread of cancer cells.
Propiedades
IUPAC Name |
sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.Na/c1-9-8-12(16)6-7-13(9)14-10-2-4-11(15)5-3-10;/h2-8,15H,1H3;/q;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMNIJMAXYPWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NC2=CC=C(C=C2)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NNaO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00636303 | |
| Record name | sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one | |
CAS RN |
5418-36-0 | |
| Record name | NSC10444 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



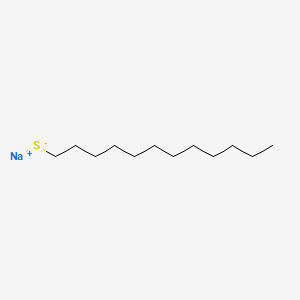
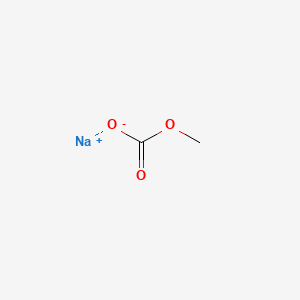
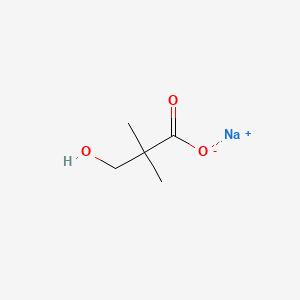
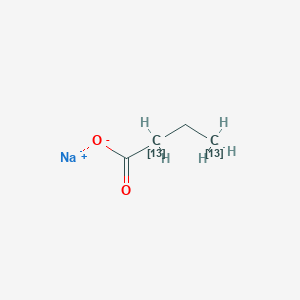
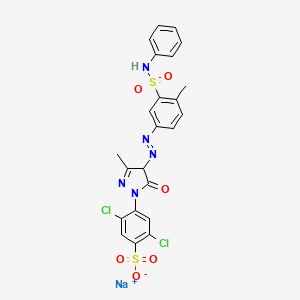

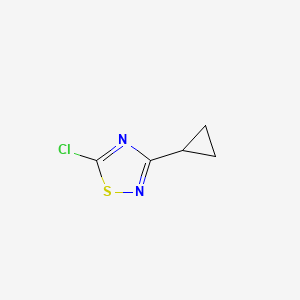
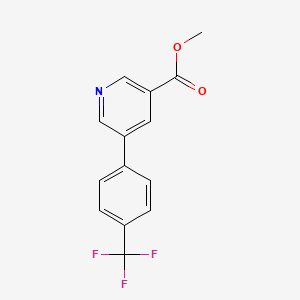
![[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B1629333.png)
